molecular formula C10H6N2OS B7723545 1H-[1]benzothiolo[3,2-d]pyrimidin-4-one

1H-[1]benzothiolo[3,2-d]pyrimidin-4-one

Cat. No.: B7723545
M. Wt: 202.23 g/mol
InChI Key: QFMSRGZWWJLTQE-UHFFFAOYSA-N
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Description

1H-1benzothiolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications. The unique structure of 1H-1benzothiolo[3,2-d]pyrimidin-4-one makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-1benzothiolo[3,2-d]pyrimidin-4-one can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with formamide under acidic conditions to form the desired pyrimidinone ring . Another approach includes the use of isothiocyanates and hydrazine derivatives to achieve the cyclization .

Industrial Production Methods

Industrial production of 1H-1benzothiolo[3,2-d]pyrimidin-4-one typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as solvent-free reactions to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1H-1benzothiolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-1benzothiolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1H-1benzothiolo[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of 1H-1benzothiolo[3,2-d]pyrimidin-4-one lies in its specific combination of sulfur and nitrogen atoms within the heterocyclic ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMSRGZWWJLTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.